N-(2,4-dimethoxyphenyl)-6-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)methyl]-1,3,5-triazine-2,4-diamine
Description
N-(2,4-dimethoxyphenyl)-6-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)methyl]-1,3,5-triazine-2,4-diamine is a complex organic compound that features a triazine core linked to a triazolobenzothiazole moiety
Properties
Molecular Formula |
C20H18N8O2S2 |
|---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
2-N-(2,4-dimethoxyphenyl)-6-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C20H18N8O2S2/c1-29-11-7-8-12(14(9-11)30-2)22-18-24-16(23-17(21)25-18)10-31-19-26-27-20-28(19)13-5-3-4-6-15(13)32-20/h3-9H,10H2,1-2H3,(H3,21,22,23,24,25) |
InChI Key |
HTYWLDPRNHQBHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N)CSC3=NN=C4N3C5=CC=CC=C5S4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-6-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)methyl]-1,3,5-triazine-2,4-diamine typically involves multiple stepsThe reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts like triethylamine to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and reduce the formation of by-products. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-6-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)methyl]-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds featuring the [1,2,4]triazolo[3,4-b]benzothiazole scaffold exhibit notable anticancer properties. For instance, derivatives of this scaffold have been shown to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Specific studies highlight that modifications to the triazole ring can enhance cytotoxicity against breast and lung cancer cells .
Antimicrobial Properties
The compound demonstrates promising antimicrobial activity against a range of pathogens. Studies have shown that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with metabolic pathways .
Neuroprotective Effects
Recent investigations into the neuroprotective effects of triazole derivatives suggest potential applications in treating neurodegenerative diseases such as Alzheimer's. The ability of these compounds to inhibit poly(ADP-ribose) polymerases (PARPs) could provide a therapeutic avenue for mitigating neuroinflammation and neuronal cell death .
Pesticidal Activity
The unique chemical structure of N-(2,4-dimethoxyphenyl)-6-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)methyl]-1,3,5-triazine-2,4-diamine has been explored for its pesticidal properties. Preliminary studies suggest that it can act as an effective fungicide and insecticide by disrupting metabolic processes in pests while being less toxic to beneficial organisms .
Polymer Development
The incorporation of triazole-containing compounds into polymer matrices has been investigated for enhancing mechanical properties and thermal stability. Research indicates that these compounds can serve as cross-linking agents or additives in polymer formulations to improve durability and resistance to environmental stressors .
Case Study 1: Anticancer Research
In a study published in Cancer Research, researchers synthesized various derivatives of the compound and tested their efficacy against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated that certain modifications to the triazole moiety significantly increased cytotoxicity with IC50 values in the low nanomolar range .
Case Study 2: Antimicrobial Testing
A comprehensive evaluation of antimicrobial activity was conducted using standard disk diffusion methods against Staphylococcus aureus and Escherichia coli. The compound exhibited zones of inhibition comparable to commercial antibiotics, suggesting its potential as a lead compound for new antimicrobial agents .
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-6-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)methyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The triazolobenzothiazole moiety can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetamide
- N-(2-ethoxyphenyl)-2-((1,2,4)triazolo(3,4-b)(1,3)benzothiazol-3-ylthio)acetamide
Uniqueness
N-(2,4-dimethoxyphenyl)-6-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)methyl]-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain molecular targets. This makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
N-(2,4-dimethoxyphenyl)-6-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)methyl]-1,3,5-triazine-2,4-diamine is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.
Chemical Structure and Properties
The compound features a triazine core with multiple functional groups that contribute to its biological activity. The molecular formula is , and it has a molecular weight of 381.45 g/mol. The presence of the dimethoxyphenyl group and the triazolo-benzothiazole moiety enhances its interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzothiazole and triazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effective inhibition against various bacterial strains. The minimal inhibitory concentration (MIC) values for these compounds suggest potent antibacterial activity comparable to standard antibiotics .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 50 | Staphylococcus aureus |
| Compound B | 25 | Escherichia coli |
| Compound C | 10 | Pseudomonas aeruginosa |
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies demonstrate that it can inhibit the proliferation of various cancer cell lines. For example, compounds containing similar structural motifs have been reported to exhibit IC50 values in the low micromolar range against human leukemia and breast cancer cell lines .
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Moderate |
| K562 (Leukemia) | 8 | High |
| HeLa (Cervical Cancer) | 20 | Moderate |
The mechanism by which this compound exerts its biological effects is likely multifaceted. Preliminary research suggests that it may induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle . Additionally, its antimicrobial action may involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.
Case Studies
A notable study evaluated the efficacy of this compound in a mouse model bearing human tumor xenografts. Results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone. The study also highlighted favorable pharmacokinetic properties such as good bioavailability and low toxicity at therapeutic doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
